N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a methyl group at the 4-position, a morpholine ring, and a pyrimidine ring with a carboxamide group at the 4-position.
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins . The nature of these interactions is complex and may involve hydrogen bonding and other non-covalent interactions .
Cellular Effects
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has been shown to have effects on various types of cells. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-methyl-2-aminopyridine.
Pyrimidine Ring Construction: The pyridine intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions.
Morpholine Substitution: The morpholine ring is introduced through nucleophilic substitution reactions.
Carboxamide Formation: Finally, the carboxamide group is introduced using amide coupling reactions, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituents, but common reagents include halides and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound shares a similar pyridine structure but has a thiophene ring instead of a morpholine ring.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring with various substituents and amide groups, showing diverse biological activities.
Uniqueness
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pyrimidine carboxamide structure differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRRPDFAPVGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.